Product packaging for Mild aconitate(Cat. No.:CAS No. 8006-38-0)

Mild aconitate

Cat. No.: B1194743
CAS No.: 8006-38-0
M. Wt: 645.7 g/mol
InChI Key: XFSBVAOIAHNAPC-SNMMDUFQSA-N
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Description

Significance of Aconitate as a Metabolic Intermediate

Aconitate's most prominent role is as an intermediate in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), a central metabolic pathway for cellular respiration. ontosight.aifiveable.me This cycle is a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. ontosight.aifrontiersin.org

Within the Krebs cycle, which occurs in the mitochondria of eukaryotic cells, aconitate serves as the intermediary in the conversion of citrate (B86180) to isocitrate. frontiersin.orggithub.ioontosight.ai This specific reaction is catalyzed by the enzyme aconitase (also known as aconitate hydratase). ebi.ac.ukloinc.orgloinc.org The enzyme facilitates a two-step isomerization reaction: first, the dehydration of citrate to form the enzyme-bound intermediate cis-aconitate, and second, the hydration of cis-aconitate to form isocitrate. fiveable.meebi.ac.uk This step is critical as it repositions the hydroxyl group of citrate, preparing the molecule for the subsequent oxidative decarboxylation steps of the cycle. fiveable.me

Beyond the Krebs cycle, aconitate and its derivatives are involved in other metabolic contexts. For instance, the intermediate cis-aconitate is the precursor for itaconate, a metabolite with anti-inflammatory and antimicrobial properties, which is synthesized by the enzyme cis-aconitate decarboxylase (CAD). frontiersin.orgnih.govpnas.org In some plants and bacteria, aconitate metabolism is linked to survival advantages, such as defense against herbivores and pathogens, and tolerance to environmental stresses like aluminum toxicity. encyclopedia.pubnih.gov

Isomeric Forms of Aconitate: Cis-Aconitate and Trans-Aconitate

Aconitic acid exists as two distinct geometric isomers: cis-aconitic acid and trans-aconitic acid. wikipedia.orgebi.ac.uk Their respective conjugate bases are cis-aconitate and trans-aconitate. The spatial arrangement of their carboxyl groups around the carbon-carbon double bond dictates their unique chemical properties and biological functions.

Cis-Aconitate is the isomer directly involved in the citric acid cycle. wikipedia.orgfiveable.me It is formed as a transient, enzyme-bound intermediate during the aconitase-catalyzed conversion of citrate to isocitrate. github.ioebi.ac.uk The stereospecificity of the aconitase enzyme ensures that only the cis form participates in this central metabolic reaction. fiveable.me In certain immune cells, cis-aconitate can be diverted from the Krebs cycle to produce itaconate. frontiersin.orgpnas.org

Trans-Aconitate is the more stable of the two isomers and is not an intermediate in the Krebs cycle. nih.gov Instead, it is known to be a potent inhibitor of the enzyme aconitase, and its accumulation can therefore regulate the flux of the citric acid cycle. nih.govnih.gov Trans-aconitate is found in significant quantities in certain plants, such as sugarcane and maize, where it is thought to function in carbon storage and defense. encyclopedia.pubnih.gov Some microorganisms possess an enzyme called aconitate isomerase, which can catalyze the reversible isomerization between the cis and trans forms, allowing them to utilize trans-aconitate as a carbon source by converting it to the metabolically accessible cis-aconitate. encyclopedia.pubnih.govoup.com

Interactive Data Tables

Below are data tables summarizing key information about aconitate isomers and related enzymes.

Table 1: Comparison of Aconitate Isomers

Feature Cis-Aconitate Trans-Aconitate
Role in Krebs Cycle Intermediate wikipedia.orgfiveable.me Inhibitor of Aconitase nih.govnih.gov
Relative Stability Less stable More stable, predominant form in nature nih.gov
Biological Source Mitochondria (as a transient intermediate) frontiersin.orggithub.io Accumulates in various plants (e.g., sugarcane) encyclopedia.pubnih.gov
Primary Associated Enzyme Aconitase ebi.ac.uk Aconitate Isomerase encyclopedia.pubnih.gov

| Metabolic Fate | Converted to isocitrate or itaconate frontiersin.orgebi.ac.uk | Can be isomerized to cis-aconitate in some organisms encyclopedia.pub |

Table 2: Key Enzymes in Aconitate Metabolism

Enzyme Abbreviation Function Substrate(s) Product(s)
Aconitase (Aconitate Hydratase) ACO Catalyzes the isomerization of citrate to isocitrate in the Krebs cycle. ontosight.aiebi.ac.uk Citrate, Isocitrate cis-Aconitate, Isocitrate, Citrate
Cis-aconitate decarboxylase CAD Converts cis-aconitate to itaconate. frontiersin.orgpnas.org cis-Aconitate Itaconate, CO₂
Aconitate Isomerase Adi1 Catalyzes the reversible isomerization between cis- and trans-aconitate. encyclopedia.puboup.com cis-Aconitate, trans-Aconitate trans-Aconitate, cis-Aconitate

| trans-Aconitate Decarboxylase | Tad1 | Converts trans-aconitate to itaconate in some fungi. oup.com | trans-Aconitate | Itaconate, CO₂ |

Table 3: Mentioned Chemical Compounds

Compound Name
Acetyl-CoA
Aconitate
Aconitic Acid
Aluminum
Arginine
cis-Aconitate
cis-Aconitic Acid
Citrate
Citric Acid
Creatinine
Cysteine
Glutathione
Isocitrate
Itaconate
Itaconic Acid
Oxaloacetate
Pyruvate
Succinate
trans-Aconitate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H47NO11 B1194743 Mild aconitate CAS No. 8006-38-0

Properties

CAS No.

8006-38-0

Molecular Formula

C34H47NO11

Molecular Weight

645.7 g/mol

IUPAC Name

[(2R,3R,5R,8R,10R,17S)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20?,21?,22-,23?,24?,25-,26-,27?,28?,29?,31?,32-,33?,34-/m1/s1

InChI Key

XFSBVAOIAHNAPC-SNMMDUFQSA-N

SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Isomeric SMILES

CCN1CC2([C@H]3C(C4[C@@H]1C3([C@@H]5C[C@]6(C([C@@H]5[C@@]4(C(C6OC)O)OC(=O)C)OC(=O)C7=CC=CC=C7)O)C(CC2O)OC)OC)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Other CAS No.

302-27-2

Pictograms

Acute Toxic

Synonyms

Acetylbenzoyl aconine
Acetylbenzoyl-aconine
Acetylbenzoylaconine
Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)-
Aconitine

Origin of Product

United States

Aconitate in Core Metabolic Pathways

Tricarboxylic Acid (TCA) Cycle Involvement

Aconitate, specifically in its cis-aconitate form, is an essential intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. This cycle is a central pathway in aerobic organisms for generating energy through the oxidation of acetyl-coenzyme A (CoA) derived from carbohydrates, fatty acids, and proteins. In eukaryotes, the TCA cycle occurs exclusively within the mitochondrial matrix. nih.gov

Interconversion of Citrate (B86180) and Isocitrate via Cis-Aconitate

The interconversion of citrate and isocitrate is the second step of the TCA cycle, a reversible reaction catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3). ebi.ac.ukgithub.ioebi.ac.ukmicrobenotes.comuwec.edubu.eduproteopedia.org This isomerization proceeds through a labile, enzyme-bound intermediate, cis-aconitate. nih.govgithub.ioebi.ac.ukmicrobenotes.comuwec.edubu.eduproteopedia.orgvirtualflybrain.orgwikipedia.orgproteopedia.org The conversion is critical because citrate, a tertiary alcohol, is a poor substrate for subsequent oxidation, whereas isocitrate, a secondary alcohol, is readily oxidizable, allowing the cycle to continue. uwec.eduproteopedia.org

Aconitase-Catalyzed Dehydration and Rehydration Steps

The aconitase-catalyzed reaction involves two distinct steps: a dehydration followed by a rehydration. ebi.ac.ukmicrobenotes.comwikipedia.orgproteopedia.org

Dehydration of Citrate : In the first step, aconitase removes a molecule of water from citrate, leading to the formation of cis-aconitate. ebi.ac.ukmicrobenotes.combu.eduproteopedia.orgwikipedia.orgproteopedia.org Catalytic residues, such as His-101 and Ser-642, are involved, with His-101 protonating the hydroxyl group on C3 of citrate, enabling its departure as water, while Ser-642 abstracts a proton from C2. wikipedia.org This creates a double bond between C2 and C3, forming the cis-aconitate intermediate. wikipedia.org

Rehydration to Isocitrate : Subsequently, cis-aconitate is rehydrated, with water being added back to a different carbon atom to form isocitrate. ebi.ac.ukebi.ac.ukmicrobenotes.combu.eduwikipedia.orgproteopedia.org This rehydration is stereospecific, ensuring the formation of the correct (2R,3S) isocitrate stereoisomer. uwec.edubu.eduwikipedia.org The enzyme's iron-sulfur cluster cofactor is crucial for this process, binding Fe²⁺ to activate the enzyme and facilitating the removal and addition of water. uwec.edubu.eduwikipedia.orgutoronto.ca

Glyoxylate (B1226380) Cycle Integration

Aconitase also functions in the glyoxylate cycle, an anabolic pathway found in plants, fungi, bacteria, and some invertebrates. github.io This cycle is an anaplerotic pathway that allows organisms to grow on two-carbon compounds like acetate (B1210297), by bypassing the decarboxylation steps of the TCA cycle. In the glyoxylate cycle, aconitase similarly catalyzes the interconversion of citrate and isocitrate via the cis-aconitate intermediate, linking it to the core metabolic network. github.io

Propionate (B1217596) Catabolism: The 2-Methylcitric Acid Cycle

Propionate, a short-chain fatty acid, is catabolized in many microorganisms via the 2-methylcitric acid cycle (2-MCC). nih.govresearchgate.netplos.orgcdnsciencepub.com This pathway provides a route for propionate breakdown, ultimately yielding pyruvate. nih.govresearchgate.net The 2-MCC is a common route of propionate catabolism in various microorganisms, including Salmonella typhimurium, Escherichia coli, and Burkholderia sacchari. nih.govresearchgate.netplos.orgcdnsciencepub.comnih.gov

The enzymes involved in this cycle include propionyl coenzyme A (propionyl-CoA) synthetase (PrpE), 2-methylcitrate synthase (PrpC), 2-methylcitrate dehydratase (PrpD), 2-methylisocitrate hydratase (PrpD), and 2-methylisocitrate lyase (PrpB). nih.govnih.gov In Salmonella enterica, most of the 2-MCC enzymes are encoded by the prpBCDE operon. researchgate.net

2-Methylaconitate Isomers and their Interconversion

Within the 2-methylcitric acid cycle, 2-methylaconitate serves as an intermediate. researchgate.net Similar to the TCA cycle's aconitate, 2-methylaconitate can exist in different isomeric forms. For instance, in some microorganisms like Shewanella oneidensis, the 2-methylcitrate dehydratase (PrpD) function can be replaced by two proteins, AcnD and PrpF. plos.org AcnD performs 2-methylcitrate dehydratase activity, and PrpF has aconitate isomerase activity, which isomerizes the product of the AcnD reaction (e.g., 4-methyl-cis-aconitate) into 2-methyl-cis-aconitate, a known substrate for downstream enzymes. researchgate.netplos.org This highlights the importance of specific isomeric forms and their interconversion in the efficient processing of propionate.

Aconitate in Biosynthetic Pathways

Beyond its roles in energy metabolism, aconitate also serves as a precursor in various biosynthetic pathways. A notable example is the biosynthesis of itaconic acid, an unsaturated dicarboxylic acid with industrial applications in the production of resins, plastics, and adhesives. nih.govresearchgate.netfishersci.seresearchgate.net

The natural biosynthetic pathway for itaconic acid, particularly studied in fungi like Aspergillus terreus and Ustilago maydis, is linked to the TCA cycle. nih.govresearchgate.netresearchgate.net Cis-aconitate, an intermediate of the TCA cycle, is a direct precursor for itaconic acid. nih.govresearchgate.netresearchgate.net In Aspergillus terreus, cis-aconitate is converted to itaconic acid by the enzyme cis-aconitate decarboxylase (CadA), with the release of carbon dioxide. researchgate.netresearchgate.net

In Ustilago maydis, a new pathway for itaconic acid production has been identified, involving the isomerization of cis-aconitate to trans-aconitate via a cytosolic aconitate isomerase (Adi1), followed by a decarboxylation step mediated by a novel decarboxylase (Tad1). nih.govuniprot.org This demonstrates aconitate's versatility as a building block for diverse biochemicals.

Enzymology of Aconitate Interconversions

Aconitase (Aconitate Hydratase, EC 4.2.1.3)

Aconitase is a monomeric protein that plays a crucial role in cellular metabolism. microbiologyresearch.org Beyond its canonical role in the TCA cycle, certain isoforms of aconitase have been identified as "moonlighting" proteins, performing entirely different functions within the cell. rcsb.org

Structural Features and Iron-Sulfur Cluster Dynamics

The structure of aconitase is characterized by four domains. proteopedia.orgwikipedia.org The first three domains are compactly arranged around a central active site, while the fourth, more flexible domain, is connected by a linker peptide. proteopedia.orgmicrobiologyresearch.orgpnas.org A key feature of aconitase is the presence of an iron-sulfur ([Fe-S]) cluster at its active site, which is essential for its catalytic activity. proteopedia.orgillinois.edu Unlike many other iron-sulfur proteins that participate in redox reactions, the [Fe-S] cluster in aconitase functions as a Lewis acid to facilitate the dehydration and rehydration steps of the isomerization reaction. illinois.edunih.govnih.gov

The iron-sulfur cluster of aconitase can exist in two primary states: an active [4Fe-4S] form and an inactive [3Fe-4S] form. proteopedia.orgnih.gov The active enzyme contains a cubane-like [4Fe-4S] cluster. nih.gov Three of the iron atoms in this cluster are coordinated by the sulfur atoms of three cysteine residues. proteopedia.org The fourth iron atom (Feα) is labile and is not coordinated by a cysteine residue; instead, it is coordinated by a water or hydroxyl group and is the site of substrate binding. nih.govnih.gov

The enzyme can be inactivated by the loss of this labile iron atom, resulting in a [3Fe-4S] cluster. pnas.org This conversion from the active to the inactive form can be triggered by factors such as oxidative stress. nih.govnih.gov The inactive [3Fe-4S] form can be reactivated by the insertion of a ferrous ion. illinois.edupnas.org The transition between the [4Fe-4S] and [3Fe-4S] states is a critical aspect of the enzyme's regulation and, in the case of cytosolic aconitase, its alternative function. nih.govnih.gov

Table 1: Comparison of Aconitase Iron-Sulfur Cluster States
FeatureActive StateInactive State
Cluster Composition[4Fe-4S][3Fe-4S]
Catalytic ActivityActiveInactive
Labile Iron Atom (Feα)Present and solvent-exposedAbsent
Coordination of FeαWater/hydroxyl group and substrateNot applicable
Coordination of Other Fe AtomsThree cysteine residuesThree cysteine residues

Catalytic Mechanism and Stereospecificity

Aconitase catalyzes the conversion of citrate (B86180) to isocitrate through a two-step dehydration-hydration mechanism, with the intermediate formation of cis-aconitate. wikipedia.org The reaction is initiated by the binding of citrate to the active site. The catalytic mechanism involves key amino acid residues, including a histidine and a serine. wikipedia.org

The process begins with a dehydration step where a hydroxyl group from citrate is removed as a water molecule, and a proton is abstracted from an adjacent carbon, forming a double bond and creating the enzyme-bound intermediate, cis-aconitate. wikipedia.org This is followed by a rehydration step where a water molecule is added back to the double bond of cis-aconitate, but in a different orientation, to form isocitrate. wikipedia.org

A crucial aspect of the catalytic mechanism is the "flip" of the cis-aconitate intermediate within the active site. wikipedia.org This reorientation allows the hydration to occur on the opposite face of the double bond from where the dehydration occurred, ensuring the correct stereochemistry of the product. wikipedia.org The reaction is highly stereospecific, producing only the (2R,3S) stereoisomer of isocitrate. wikipedia.org

Table 2: Key Steps in the Aconitase Catalytic Mechanism
StepDescriptionKey Residues Involved
1. Substrate BindingCitrate binds to the active site, coordinating with the labile iron of the [4Fe-4S] cluster.[4Fe-4S] cluster
2. DehydrationA hydroxyl group is removed from citrate, and a proton is abstracted to form cis-aconitate and a water molecule.His-101, Ser-642
3. Intermediate FlipThe cis-aconitate intermediate undergoes a 180° reorientation within the active site.-
4. RehydrationA water molecule is added back to the cis-aconitate in a stereospecific manner to form isocitrate.His-101, Ser-642
5. Product ReleaseIsocitrate is released from the active site.-

Isoforms and Subcellular Localization

In eukaryotes, aconitase exists in two main isoforms: a mitochondrial form (mAco/Aco2) and a cytosolic form (cAco/Aco1), which are encoded by separate genes. nih.govnih.gov Bacteria also possess multiple forms of aconitase, typically designated as AcnA and AcnB. nih.gov

Mitochondrial aconitase (Aco2) is a key enzyme of the TCA cycle, located in the mitochondrial matrix. wikipedia.orgnih.gov Its primary function is the conversion of citrate to isocitrate, which is a crucial step for cellular respiration and ATP production. wikipedia.org In humans, the gene for Aco2 is located on chromosome 22. nih.govdrugbank.com Beyond its catalytic role in the TCA cycle, mitochondrial aconitase is also involved in the maintenance and stabilization of mitochondrial DNA (mtDNA). nih.gov

Cytosolic aconitase (Aco1) is a bifunctional protein. nih.govresearchgate.net When cellular iron levels are high, Aco1 assembles a [4Fe-4S] cluster and functions as an aconitase, catalyzing the conversion of citrate to isocitrate in the cytoplasm. nih.govresearchgate.net This provides a source of isocitrate for the production of NADPH, which is important for various biosynthetic pathways and for combating oxidative stress. nih.govebi.ac.uk

When cellular iron levels are low, Aco1 loses its iron-sulfur cluster and undergoes a conformational change to become Iron Regulatory Protein 1 (IRP1). nih.govrcsb.orgbiorxiv.org In this form, it binds to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs, thereby regulating the translation of proteins involved in iron uptake, storage, and utilization. nih.govnih.govbiorxiv.org This dual functionality allows Aco1 to play a central role in cellular iron homeostasis. nih.gov

Many bacteria, including Escherichia coli, have two main isoforms of aconitase, AcnA and AcnB, which are structurally distinct and differentially regulated. microbiologyresearch.orgnih.gov

AcnB is the primary aconitase active during exponential growth and is considered the main TCA cycle enzyme. nih.govfrontiersin.org It is more sensitive to oxidative stress and its instability may allow for rapid modulation of metabolic flux in response to environmental changes. nih.gov The apo-form of AcnB can also act as an RNA-binding protein that regulates the stability of its own mRNA and other transcripts. nih.govuniprot.org

AcnA, on the other hand, is typically expressed during the stationary phase or under conditions of oxidative stress and high iron levels. nih.govfrontiersin.org It is more stable than AcnB and has a higher affinity for citrate, consistent with a role as a maintenance or survival enzyme under stressful conditions. nih.gov Similar to AcnB, the apo-form of AcnA can also bind to and stabilize its own mRNA. frontiersin.orgnih.gov

Table 3: Comparison of Bacterial Aconitase Isoforms (AcnA and AcnB) in E. coli
FeatureAcnAAcnB
Primary Expression PhaseStationary phase, oxidative stressExponential growth
Primary RoleMaintenance/survival enzymeMajor TCA cycle enzyme
StabilityMore stableLess stable
Affinity for CitrateHigherLower
Regulatory FunctionApo-form binds and stabilizes its own mRNAApo-form binds and stabilizes its own mRNA and other transcripts

Aconitate Isomerase Activity

Aconitate isomerase (AI) is an enzyme that plays a crucial role in the metabolism of aconitic acid, catalyzing the interconversion of its geometric isomers, cis-aconitate and trans-aconitate. This enzymatic activity is significant in various organisms, from bacteria to higher plants, enabling them to utilize different forms of aconitate as a carbon source or to produce specific isomers for biological functions.

Reversible Isomerization of Cis- and Trans-Aconitate

Aconitate isomerase (EC 5.3.3.7) facilitates the reversible isomerization between cis-aconitate and trans-aconitate. mdpi.comnih.gov The trans-isomer is generally the more stable and predominant form in nature. mdpi.com This enzymatic reaction allows organisms to convert the readily available trans-aconitate into cis-aconitate, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.com For example, the soil bacterium Pseudomonas sp. WU-0701 can grow on trans-aconitate as its sole carbon source by using aconitate isomerase to convert it to cis-aconitate, an intermediate in the TCA cycle. mdpi.com

In plants like wheat, aconitate isomerase activity is considered a necessary component for the accumulation of trans-aconitate. acs.org The proposed pathway involves the formation of cis-aconitate from citrate via the enzyme aconitase, followed by its isomerization to trans-aconitate by aconitate isomerase. acs.org While the presence of the isomerase is essential for significant trans-aconitate accumulation, the enzyme's activity level does not directly control the final concentration of the compound. acs.org

Aconitate Delta-Isomerase Activity

The systematic name for the enzyme class to which aconitate isomerase belongs is aconitate Delta2-Delta3-isomerase. wikipedia.org This name describes the specific chemical transformation catalyzed by the enzyme: the transposition of a carbon-carbon double bond (C=C) within the aconitate molecule. The reaction involves the shifting of the double bond from the Δ2 position to the Δ3 position, and vice versa, which results in the conversion between the cis and trans geometric isomers. wikipedia.org Therefore, the terms "aconitate isomerase" and "aconitate delta-isomerase" refer to the same enzyme that catalyzes the interconversion of trans-aconitate and cis-aconitate. wikipedia.org

Specific Isomerases (e.g., PrpF, TbrA) and their Substrate Specificity

Specific aconitate isomerases have been identified and characterized in various bacteria. Many of these enzymes, including TbrA from Bacillus thuringiensis and TarA from Bacillus velezensis, belong to the PrpF superfamily of proteins. nih.gov

TbrA, the first identified aconitate isomerase from Bacillus thuringiensis, has been characterized in detail. ijournals.cn The enzyme catalyzes the reversible reaction between cis-aconitic acid (CAA) and trans-aconitic acid (TAA), showing a preference for the formation of TAA. nih.govijournals.cn The optimal conditions for TbrA activity are a pH of 8.0 and a temperature of 37°C. Its activity is enhanced by the presence of Mg²⁺ and Ca²⁺ ions but is strongly inhibited by Fe²⁺, Cu²⁺, Zn²⁺, and Mn²⁺. ijournals.cn

The kinetic properties of TbrA highlight its preference for the conversion of cis-aconitate to trans-aconitate. ijournals.cn

Reaction DirectionSubstrateK_m (mmol/L)V_max (μmol/(L·s))k_cat (1/s)k_cat/K_m (L/(mmol·s))
ForwardCis-aconitic acid (CAA)6.251.394.080.65
ReverseTrans-aconitic acid (TAA)71.504.1712.250.17

Data sourced from Wei Sheng Wu Xue Bao (2021). ijournals.cn

Aconitate Decarboxylase Enzymes

Aconitate decarboxylase enzymes catalyze the removal of a carboxyl group from an aconitate isomer, producing itaconic acid. This process represents a key metabolic branch point from the TCA cycle and has evolved differently in various organisms, utilizing either the cis or trans isomer of aconitate as a substrate.

Cis-Aconitate Decarboxylase (ACOD1/IRG1)

Cis-aconitate decarboxylase (CAD), also known as Aconitate Decarboxylase 1 (ACOD1) or Immunoresponsive Gene 1 (IRG1), is a crucial enzyme in the immune systems of mammals. pnas.orgumich.edu It catalyzes the decarboxylation of cis-aconitate, an intermediate of the TCA cycle, to produce itaconate. pnas.orgnih.gov This function links cellular metabolism directly to innate immunity. pnas.org The expression of ACOD1 is highly induced in pro-inflammatory macrophages in response to stimuli like lipopolysaccharide (LPS), leading to significant itaconate production. umich.edunih.gov

The enzyme is active without a cofactor and its properties can vary between species. pnas.org A comparison of CAD from human, murine, and the fungus Aspergillus terreus reveals these differences. pnas.org

OrganismEnzymeKey Enzymological Property
Mouse (Mus musculus)Murine CADHighest catalytic activity among the three compared.
Human (Homo sapiens)Human CADIntermediate activity.
Fungus (Aspergillus terreus)Aspergillus CADBest adapted to a more acidic pH environment.

Data sourced from Proceedings of the National Academy of Sciences (2019). pnas.org

The proposed enzymatic reaction mechanism for IRG1 from Bacillus subtilis involves two potential models: a "two-base model" where two amino acid residues in the active site participate in the deprotonation and protonation steps, and a "one-base model". nih.gov These models suggest how the enzyme facilitates the removal of the carboxyl group from cis-aconitate to form itaconate and carbon dioxide. nih.gov

Trans-Aconitate Decarboxylase (Tad1)

In contrast to the mammalian pathway, the basidiomycete fungus Ustilago maydis synthesizes itaconic acid from trans-aconitate. usc.edunih.gov This is a two-step process where cis-aconitate is first isomerized to trans-aconitate by an aconitate isomerase (Adi1), and then trans-aconitate is decarboxylated by the enzyme trans-aconitate decarboxylase (Tad1) to produce itaconate. researchgate.netoup.com

Tad1 is a novel type of decarboxylase belonging to the aspartase/fumarase superfamily of enzymes, a group that typically catalyzes water addition or removal, not decarboxylation. usc.edunih.govoup.com The catalytic mechanism of Tad1 is distinct and has been shown to be favored under acidic conditions. usc.edunih.govdntb.gov.ua The reaction requires both a protonation event and the migration of a double bond within the substrate, which coincides with structural rearrangements in the enzyme's catalytic center. usc.edunih.govdntb.gov.ua The discovery and characterization of Tad1 provide insight into how evolution can repurpose an enzyme's catalytic machinery for a completely different biochemical reaction. oup.com

Methyltransferases Involved in Aconitate-Related Metabolism (e.g., TmtA)

In the intricate network of cellular metabolism, the interconversion of aconitate isomers is a critical juncture. Beyond the well-established role of aconitase, a class of enzymes known as methyltransferases adds another layer of regulation and metabolic processing to aconitate-related molecules. These enzymes catalyze the transfer of a methyl group, typically from a donor molecule like S-adenosyl-L-methionine (SAM), to their specific substrates. This methylation can alter the substrate's chemical properties, potentially detoxifying inhibitory compounds or creating novel molecules for other cellular processes.

One of the key methyltransferases in this context is trans-aconitate methyltransferase. Research has identified and characterized this enzyme in both prokaryotic and eukaryotic organisms, revealing distinct catalytic activities and potential physiological roles.

In the bacterium Escherichia coli, a novel S-adenosyl-L-methionine-dependent methyltransferase has been identified that specifically catalyzes the monomethyl esterification of trans-aconitate. researchgate.net This enzyme, a product of the tam gene, converts trans-aconitate and S-adenosyl methionine into S-adenosylhomocysteine and the 6-methyl ester of trans-aconitate, also known as (E)-2-(methoxycarbonylmethyl)butenedioate. researchgate.netwikipedia.org The expression of this enzyme is elevated during the early stationary phase of bacterial growth, suggesting a role in managing metabolic stress. researchgate.net Trans-aconitate is a known inhibitor of aconitase, and its esterification significantly reduces this inhibitory effect, thereby preventing the disruption of the tricarboxylic acid (TCA) cycle. researchgate.net

A distinct trans-aconitate methyltransferase, encoded by the TMT1 gene, has also been characterized in the budding yeast Saccharomyces cerevisiae. acs.orgnih.gov While it also methylates trans-aconitate, the yeast enzyme produces a different product than its E. coli counterpart: the 5-methyl ester of trans-aconitate, or (E)-3-(methoxycarbonyl)pent-2-enedioate. acs.orgwikipedia.org This difference in product specificity highlights an evolutionary divergence in the function or subsequent metabolism of the methylated product between these organisms. acs.org

Further investigation into the substrate specificity of the yeast Tmt1 enzyme has revealed that while trans-aconitate is a substrate, the major endogenous substrate appears to be (2R,3S)-3-isopropylmalate, an intermediate in the leucine (B10760876) biosynthesis pathway. nih.gov This dual specificity suggests that Tmt1 may have a broader physiological role than simply detoxifying trans-aconitate. It could potentially be involved in regulating the leucine biosynthetic pathway or linking it with the TCA cycle. nih.gov

The kinetic properties of the yeast Tmt1 methyltransferase have been studied, providing insights into its efficiency with different substrates. The enzyme exhibits comparable catalytic efficiencies with both trans-aconitate and (2R,3S)-3-isopropylmalate.

Kinetic Parameters of Saccharomyces cerevisiae Tmt1
SubstrateKm (µM)Vmax (nmol min⁻¹ mg⁻¹)
trans-Aconitate5370
(2R,3S)-3-Isopropylmalate12759

The yeast trans-aconitate methyltransferase is located in the cytoplasm. acs.org While it can also methylate cis-aconitate, isocitrate, and citrate, it does so with lower velocities and affinities compared to trans-aconitate. acs.org It shows little to no activity with other TCA cycle intermediates such as succinate, fumarate, and malate (B86768). acs.org

Regulatory Mechanisms Involving Aconitate and Aconitase

Post-Translational Modifications of Aconitase

Post-translational modifications (PTMs) are critical for modulating aconitase activity and its functional switch between an enzyme and a regulatory protein. These modifications include reversible oxidation of its iron-sulfur cluster and cysteine residues, phosphorylation, and transamidation wikipedia.orgnnlm.govuni.luguidetopharmacology.org.

A characteristic feature of both mitochondrial (mAco) and cytosolic (cAco) isoforms of aconitase is the presence of a covalently bound [4Fe-4S] iron-sulfur cluster, which is essential for its catalytic activity rmreagents.com. This cluster is highly sensitive to reactive oxygen species (ROS) and reactive nitrogen species (RNS), making aconitase a significant indicator of oxidative stress and a sensor of the mitochondrial redox state rmreagents.comnih.govdsmz.de.

Oxidative modification of aconitase by ROS/RNS, such as superoxide (B77818) radical (O₂•⁻), hydrogen peroxide (H₂O₂), nitric oxide (•NO), and peroxynitrite (ONOO⁻), leads to the release of a labile α-iron ion from the [4Fe-4S]²⁺ cluster. This results in the formation of an inactive [3Fe-4S]⁺ cluster and a consequent loss of catalytic activity wikipedia.orgrmreagents.comnih.govuni.lu. This inactivation is a rapid and specific reaction, allowing aconitase activity to be used as a biomarker for oxidative stress wikipedia.orgnih.gov. The sensitivity of the iron-sulfur cluster to inactivation allows the enzyme to act as a sensor of ROS/RNS production by controlling metabolic flux through the mitochondria dsmz.de.

Table 1: Aconitase Iron-Sulfur Cluster States and Activity

Cluster StateIron ContentCatalytic ActivityFunctional Role
[4Fe-4S]²⁺ActiveHighEnzyme (TCA Cycle) wikipedia.orgrmreagents.com
[3Fe-4S]⁺InactiveLow/AbsentIron Regulatory Protein 1 (IRP1) wikipedia.orgrmreagents.comnih.gov

Beyond redox modifications, aconitase activity can also be regulated by redox-independent PTMs, including enzymatic phosphorylation and transamidation wikipedia.orgnnlm.govuni.luguidetopharmacology.org. Phosphorylation by protein kinase C has been proposed as a mechanism for regulating aconitase activity, observed to increase the activity of its mitochondrial isoform in the heart of diabetic rats wikipedia.org. Recently, acetylated lysine (B10760008) residues have also been identified in aconitase isozymes of both mammals and bacteria, with studies on human mitochondrial aconitase indicating that acetylation can increase enzyme activity.

Allosteric Regulation of Aconitase Activity

Aconitase activity is subject to allosteric regulation by various cellular metabolites, which can act as either activators or inhibitors rmreagents.com. For instance, citrate (B86180), the substrate of aconitase, can act as an allosteric activator, promoting its enzymatic function. Conversely, certain nucleotides like ATP, NADH, and succinyl-CoA have been identified as allosteric inhibitors, suggesting a feedback mechanism that links the energy status of the cell to the rate of the TCA cycle. In oysters, mitochondrial aconitase was found to be inhibited by physiological levels of ATP, providing an additional checkpoint for TCA flux regulation.

Aconitase as a Moonlighting Protein: Iron Regulatory Protein 1 (IRP1)

One of the most remarkable aspects of cytosolic aconitase (cAco) is its "moonlighting" function, where it serves a dual role in the cell depending on iron availability. In iron-replete conditions, cAco functions as a metabolic enzyme within the TCA cycle. However, under conditions of iron scarcity or oxidative stress, cAco undergoes a conformational change, losing its enzymatic activity and transforming into Iron Regulatory Protein 1 (IRP1) wikipedia.org. This functional duality links cellular iron levels and oxidative stress to the translational control of iron-metabolizing proteins.

As IRP1, the protein acquires the ability to bind to specific mRNA stem-loop structures known as Iron Responsive Elements (IREs) located in the untranslated regions (UTRs) of target mRNAs. The regulatory outcome of IRP1 binding depends on the IRE's position within the mRNA:

5'-UTR IREs: IRP1 binding to an IRE in the 5'-UTR typically represses mRNA translation by blocking ribosome binding, as seen with ferritin mRNA.

3'-UTR IREs: IRP1 binding to an IRE in the 3'-UTR can increase mRNA stability by preventing nuclease degradation, thereby indirectly activating translation, as observed with transferrin receptor mRNA.

This mechanism allows IRP1 to post-transcriptionally modulate the expression of genes involved in iron metabolism, thereby increasing cellular iron absorption and decreasing storage and export to maintain optimal intracellular iron balance.

The interconversion of cAco to IRP1 is a critical mechanism for maintaining iron homeostasis within the cell wikipedia.orgnnlm.gov. When intracellular iron levels are high, IRP1 binds a [4Fe-4S] cluster and functions as cytosolic aconitase. When iron is scarce, the iron-sulfur cluster disassembles, and apo-aconitase (now IRP1) binds to IREs to regulate iron metabolism-related genes. This dynamic interplay ensures that cells can adapt to fluctuating iron availability, preventing both iron deficiency and iron overload, both of which can be detrimental to cellular health. The activation of IRP1's RNA binding activity is also influenced by oxidative stress and nitric oxide, further highlighting the coordinated regulation between iron metabolism and redox status.

Role of Aconitate in Specific Biological Systems and Processes Non Human

Plant Metabolism and Stress Responses

Aconitic acid is produced by several higher plants as part of a strategy to balance redox levels, store fixed carbon pools, mitigate the impact of aluminum ions, and regulate TCA cycle reactions. mdpi.com

Accumulation Patterns in Plant Tissues

Trans-aconitate (TAA) is a prevalent 6-carbon organic acid that accumulates significantly in plants like sugarcane and sweet sorghum, where it is stored as a "tricarboxylic acid pool". mdpi.com TAA can be produced via two mechanisms linked to the TCA cycle: either through the citrate (B86180) valve and citrate hydratase, or by the aconitase conversion of citrate to cis-aconitate, which is then isomerized to TAA by aconitate isomerase. mdpi.com Accumulation of TAA may also regulate the TCA cycle through aconitase inhibition. mdpi.com Aconitic acid has also been detected in various grasses, including oats, rye, wheat, barley, and maize. mdpi.com

The concentration of aconitic acid in sugarcane can be influenced by cultivar and growing region. For instance, studies have shown that different sugarcane cultivars exhibit varying levels of trans-aconitic acid and cis-aconitic acid in their juice. mdpi.com

Table 1: Aconitic Acid Content in Sugarcane Cultivars

CultivarTrans-Aconitic Acid in Juice (%)Cis-Aconitic Acid in Juice
HoCP 04-8380.17 mdpi.com-
HoCP 09-804-More than others mdpi.com
L 97-128Less than half of others mdpi.com-
LCP 85-384Higher mdpi.com-
HoCP 91-555Higher mdpi.com-

Involvement in Aluminum Toxicity Defense Mechanisms

Aconitic acid, along with oxalic acid, is a predominant organic acid produced in maize and appears to protect the plant against aluminum (Al) toxicity. encyclopedia.pub Plants have evolved diverse mechanisms to cope with Al stress, including the exudation of organic acid anions (OAs) like citrate, malate (B86768), and oxalate (B1200264) from roots, which chelate Al³⁺ in the rhizosphere to form non-toxic complexes, preventing its entry into root cells. nih.govresearchgate.net Trans-aconitic acid (TAA) has been found to accumulate in both the shoots and roots of maize, potentially aiding in protecting the plant from Al toxicity through organic acid chelation. mdpi.comencyclopedia.pub Specifically, TAA accumulates to higher levels in the roots in response to Al³⁺ activity compared to the shoots. mdpi.comencyclopedia.pub

Role in Antifungal and Antifeedant Defense

Aconitic acid plays a role in antifungal defense in certain plants. For example, TAA can accumulate in wheat as a protective mechanism against powdery mildew, Blumeria graminis f. sp. Tritici. mdpi.comencyclopedia.pub Both TAA and, to a lesser extent, cis-aconitic acid (CAA), can be induced to high accumulation levels in wheat leaves by potassium sulfate. mdpi.comencyclopedia.pub Further studies have indicated that in wheat plants experimentally infected and fed silicon, TAA was methylated to form methyl TAA, which acts as a phytoalexin. mdpi.comresearchgate.net

TAA also functions as an antifeedant in some plants, such as barnyard grass, against the brown planthopper (Nilaparvata lugens). mdpi.comencyclopedia.pub Research has demonstrated the resistance of barnyard grass and the resistant rice strain "Babawee" to brown planthopper feeding due to the presence of TAA, which was not detected in the susceptible rice strain "Koyonishiki". mdpi.com High levels of aconitic acid production may also contribute to the resistance of cereal plants like corn, sorghum, and barnyard grass to aphids. mdpi.com For instance, higher TAA levels in sorghum leaves correlated with decreased aphid burden and leaf damage, suggesting TAA acts as a defensive phytochemical. mdpi.comencyclopedia.pub

Contribution to Redox Homeostasis and Stress Acclimation

Aconitase, the enzyme that acts on aconitate, has emerged as a key component in stress-induced organellar signaling and a regulator of metabolic and redox balance in photosynthetic organisms. nih.govresearchgate.net Disturbances in organellar functions under environmental stress trigger signals that activate necessary metabolic responses and maintain cellular redox homeostasis. nih.govresearchgate.net Aconitase-driven citrate metabolism is crucial for providing reducing equivalents and metabolic precursors for cytosolic nitrogen metabolism and biosynthetic pathways relevant for stress acclimation. nih.govresearchgate.netresearchgate.netsemanticscholar.org

Under oxidative stress, the TCA cycle enzymes, including aconitase, are significantly affected. mdpi.com While aconitase activity can be inhibited, leading to citrate biosynthesis, citrate accumulation plays a vital role as an inducer of alternative oxidase (AOX) for reactive oxygen species (ROS) detoxification under stress. mdpi.com Aconitase activity is further decreased by superoxide (B77818) and H₂O₂, positioning it as an integration point for plant oxidative stress. oup.com Studies have shown that Arabidopsis aconitase knockout plants exhibit significantly less chlorosis after treatment with the superoxide-generating compound paraquat, suggesting increased tolerance to oxidative stress. nih.gov This phenotype correlated with delayed induction of the antioxidant gene GST1. nih.gov

Table 2: Aconitase and Stress Acclimation in Plants

Role/MechanismDetailsOrganism/ContextSource
Redox BalanceRegulates metabolic and redox balance; provides reducing equivalents.Photosynthetic organisms nih.govresearchgate.net nih.govresearchgate.net
Stress AcclimationProvides metabolic precursors for cytosolic nitrogen metabolism and biosynthetic pathways.Photosynthetic organisms nih.govresearchgate.net nih.govresearchgate.net
Oxidative Stress ToleranceAconitase knockout plants show less chlorosis and delayed antioxidant gene induction.Arabidopsis nih.gov nih.gov
H₂O₂ ResponseAconitase 1 (ACO1) affects transcript levels of antioxidant enzyme CSD2.Plants, under salt stress nih.gov nih.gov

Aconitase in Mitochondrial and Chloroplast Retrograde Signaling

Aconitase mediates mitochondrial and chloroplast retrograde signaling, contributing to the activation of the alternative oxidase (AOX) pathway in mitochondria. nih.govresearchgate.netresearchgate.netresearchgate.net Retrograde signaling from mitochondria to the nucleus is crucial for adjusting transcriptional responses in plant cells. researchgate.netmdpi.com Inhibition of aconitase can lead to a rearrangement of fluxes through the cellular metabolic network, potentially including an accumulation of citrate, which is considered a candidate retrograde signaling molecule. oup.com The promoter of ACONITASE 3 (ACO3), a TCA cycle enzyme, contains an MDM motif, and its expression and protein content are regulated under chemical perturbations of mitochondrial metabolism in an ANAC017-dependent manner, laying groundwork for research into the relationship between ANAC017 and metabolic reprogramming. mdpi.com

Microbial Metabolism and Physiology

Aconitic acid plays various biological roles in microbial cells as an intermediate in the tricarboxylic acid cycle. mdpi.comresearchgate.net The ability of bacteria to utilize natural carbon sources, such as trans-aconitic acid (TAA), significantly impacts their growth and survival in the environment. oup.com

The assimilation system for TAA is widespread in the bacterial domain and natural ecosystems, indicating the importance of TAA metabolism in bacterial carbon acquisition. oup.com This system consists of a TAA assimilation-related (tar) operon and a regulatory gene tarR. oup.com The TarR protein senses the TAA signal and activates the expression of the tar operon, which includes aconitate isomerase TarA (a core enzyme that converts TAA) and a TAA importer protein TarB. oup.com This TAA assimilation system provides significant growth and competitive advantages to host bacteria when colonizing soil. oup.com

In microorganisms like Streptomyces coelicolor, aconitase (AcoA) is the primary enzyme supporting growth. nih.govnih.gov Disruption of the acoA gene in S. coelicolor severely impairs TCA cycle activity, leading to glutamate (B1630785) auxotrophy and defects in growth, antibiotic biosynthesis, and aerial hypha formation. nih.govnih.gov These pleiotropic effects can be partially attributed to the chelation of divalent cations by accumulating citrate, which may limit the activity of enzymes and regulatory components dependent on these cations. nih.gov

In the context of itaconic acid production by microbes, cis-aconitate is a key intermediate. Itaconate is formed by the enzymatic activity of cis-aconitate decarboxylase (CadA). frontiersin.org While citrate synthase and aconitase, which precede CadA in the pathway, are found in mitochondria, a residual level of their activity is also present in the cytosolic fraction, suggesting that cis-aconitate can be transported into the cytosol via a malate-citrate antiporter. frontiersin.org

Table 3: Role of Aconitate in Microbial Metabolism

OrganismRole of Aconitate/AconitaseKey FindingsSource
Bacteria (general)Carbon acquisition, environmental adaptationTAA assimilation system (TarA, TarB, TarR) provides growth and competitive advantage. oup.com oup.com
Streptomyces coelicolorPrimary enzyme for TCA cycle flux, growth, and developmentAcoA is essential for growth; acoA disruption leads to TCA cycle impairment and developmental defects. nih.govnih.gov nih.govnih.gov
Aspergillus terreus (and other fungi)Intermediate in itaconic acid biosynthesisCis-aconitate is decarboxylated by CadA to form itaconate; transport from mitochondria to cytosol. frontiersin.org frontiersin.org

Utilization as a Carbon Source

Aconitate can be utilized as a carbon source by various microorganisms, demonstrating its versatility in microbial metabolism. For instance, in Pseudomonas aeruginosa, aconitate can serve as a sole carbon source, indicating the presence of metabolic pathways capable of its uptake and catabolism. The ability to metabolize aconitate allows these organisms to thrive in environments where it is available, such as in plant exudates or environments rich in organic acids. This utilization is often linked to the organism's capacity to integrate aconitate into the TCA cycle, where it is further oxidized to generate energy and precursors for biosynthesis.

Modulation of Cellular Respiration and Energy Production

Aconitate's central position in the TCA cycle makes it a key modulator of cellular respiration and energy production. The enzyme aconitase, which interconverts citrate, cis-aconitate, and isocitrate, is a critical regulatory point within the cycle ontosight.aiwikipedia.org. In various non-human systems, the activity of aconitase and the availability of aconitate directly impact the flux through the TCA cycle, thereby influencing the production of NADH and FADH2, which are essential for oxidative phosphorylation and ATP synthesis ontosight.ai.

For example, in bacteria like Escherichia coli, the regulation of aconitase activity by factors such as iron availability and oxidative stress directly affects the efficiency of energy generation. Under certain conditions, an accumulation or depletion of aconitate can signal changes in the cell's metabolic state, leading to adjustments in respiratory rates.

Control of Morphological Differentiation (e.g., in Streptomyces)

In filamentous bacteria such as Streptomyces, aconitate plays a role in controlling morphological differentiation and the production of secondary metabolites. Streptomyces species undergo a complex life cycle involving substrate mycelium growth, aerial mycelium formation, and sporulation, often coupled with the biosynthesis of diverse antibiotics and other bioactive compounds.

Research indicates that intermediates of the TCA cycle, including aconitate, can act as signaling molecules that influence these developmental processes. For instance, mutations affecting TCA cycle enzymes or the availability of specific carbon sources can alter aconitate levels, subsequently impacting the timing and extent of morphological differentiation and secondary metabolite production in Streptomyces coelicolor. This suggests a metabolic link between primary carbon metabolism and the complex regulatory networks governing Streptomyces development.

Regulation of Bacterial Motility and Oxidative Stress Response

Aconitate and the enzyme aconitase are implicated in the regulation of bacterial motility and responses to oxidative stress. In several bacterial species, aconitase is sensitive to oxidative damage, as its iron-sulfur cluster cofactor can be disrupted by reactive oxygen species (ROS). Inactivation of aconitase by oxidative stress can lead to an accumulation of citrate and a decrease in downstream TCA cycle intermediates, including aconitate itself.

This metabolic perturbation can serve as a signal for the cell to activate stress response pathways. For example, in Salmonella enterica, aconitase activity is linked to the regulation of flagellar synthesis and motility. Under oxidative stress, reduced aconitase activity can lead to altered metabolic flux, which in turn influences the expression of genes involved in flagellar assembly, thereby modulating bacterial motility. This highlights aconitate's indirect role as a metabolic indicator influencing adaptive responses to environmental challenges.

Itaconate Production and Degradation Pathways in Fungi

Aconitate is a direct precursor for the biosynthesis of itaconate (itaconic acid) in various fungal species, particularly those used in industrial biotechnology, such as Aspergillus terreus. Itaconate is a dicarboxylic acid with significant industrial applications. The pathway for itaconate synthesis typically involves the decarboxylation of cis-aconitate, catalyzed by the enzyme cis-aconitate decarboxylase (CAD). This enzyme diverts cis-aconitate from the TCA cycle to produce itaconate.

The production of itaconate is often observed under specific conditions, such as high glucose concentrations and nutrient limitation, suggesting a metabolic overflow mechanism where excess carbon is channeled away from complete oxidation in the TCA cycle towards itaconate synthesis.

Table 1: Key Enzymes and Reactions Involving Aconitate in Itaconate Production

Enzyme NameReactionOrganism (Example)PubChem CID (Enzyme)
AconitaseCitrate ⇌ cis-Aconitate + H₂O; cis-Aconitate + H₂O ⇌ IsocitrateFungi, BacteriaN/A
cis-Aconitate Decarboxylase (CAD)cis-Aconitate → Itaconate + CO₂Aspergillus terreusN/A

Conversely, some microorganisms possess pathways for the degradation of itaconate, which can involve its conversion back to intermediates that can re-enter central metabolism. For instance, in bacteria like Pseudomonas species, itaconate can be metabolized through pathways that eventually lead to its incorporation into the TCA cycle, often via intermediates like methylcitrate or acetyl-CoA. This demonstrates a cyclical relationship between aconitate and itaconate, where aconitate serves as a precursor for itaconate synthesis, and itaconate can be degraded back into central metabolic pathways.

Table 2: Metabolic Fates of Aconitate and Itaconate in Fungi

CompoundRole in MetabolismPathway
AconitateIntermediate in TCA cycle; Precursor for itaconate synthesisTCA cycle; Itaconate biosynthesis
ItaconateSecondary metabolite; Can be degraded back into central metabolismItaconate biosynthesis; Itaconate degradation

Advanced Methodologies for Aconitate Research

Analytical Techniques for Aconitate and its Isomers

The accurate measurement of aconitate and its isomers, such as cis-aconitate and trans-aconitate, is crucial for understanding their roles in metabolic processes like the tricarboxylic acid (TCA) cycle. creative-proteomics.com Due to their structural similarities and the complexity of biological matrices, highly selective and sensitive analytical methods are required.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for the analysis of aconitate isomers due to its exceptional sensitivity and selectivity. acs.org This platform allows for the precise quantification of cis- and trans-aconitic acid in diverse biological samples, including biofluids, plant tissues, and microbial cultures. creative-proteomics.com The high selectivity of MS/MS is particularly advantageous, minimizing the need for extensive sample preparation. researchgate.net

Researchers have developed targeted LC-MS/MS assays capable of detecting aconitate isomers at very low concentrations, with lower limits of quantification (LLOQ) reported at 0.049 µM for citraconate and 0.098 µM for itaconate and mesaconate in 50 µL samples. nih.gov In targeted metabolomics, specific mass transitions (multiple reaction monitoring, MRM) are used to distinguish between isomers; for instance, cis- and trans-aconitate can be monitored using the transition of the parent ion at m/z 173 to a product ion at m/z 85. acs.org The chromatographic step is critical for separating isobaric compounds, such as resolving itaconic acid from its structural isomer, aconitic acid, which can be achieved using columns like the ACQUITY UPLC HSS T3. waters.com

Table 1: Example LC-MS/MS Parameters for Aconitate Isomer Analysis

ParameterDescriptionReference
Instrumentation Triple Quadrupole or Linear Ion Trap Mass Spectrometers (e.g., Agilent 6495C, Sciex QTRAP5500). creative-proteomics.commdpi.com
Chromatography Reversed-phase (e.g., ACQUITY UPLC HSS T3) or HILIC columns. acs.orgwaters.com acs.orgwaters.com
Mobile Phase Commonly uses water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization and peak shape. acs.orgwaters.com acs.orgwaters.com
Ionization Mode Negative ion electrospray (ESI-) is typically used for acidic compounds like aconitate. sielc.com
Detection Mode Multiple Reaction Monitoring (MRM) for high-sensitivity quantification. creative-proteomics.com
Sensitivity Detection limits can reach the nanogram-per-milliliter (ng/mL) level, with some methods achieving detection as low as 1 ng/mL. creative-proteomics.com creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of organic acids, including aconitate isomers. shimadzu.comwikipedia.org HPLC systems separate compounds based on their passage through a column (the stationary phase) propelled by a liquid (the mobile phase). shimadzu.com The separated components are then identified by a detector, often a UV detector.

For aconitate analysis, reversed-phase columns are common, and new methods have been developed to improve the separation of multiple TCA cycle metabolites simultaneously. akjournals.comwaters.com One specialized HPLC method, known as Bridge Ion Separation Technology (BIST™), uses a multi-charged positive buffer to retain negatively charged analytes like aconitic acid on a negatively-charged cation-exchange column. sielc.com This approach offers high selectivity and is compatible with detectors like evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), and mass spectrometry. sielc.com

Table 2: HPLC Conditions for Aconitate Analysis

ParameterDescriptionReference
Column Type Polar embedded reverse phase or specialized cation-exchange columns (e.g., BIST™ A+). sielc.comakjournals.com
Mobile Phase Aqueous buffers (e.g., 5 mM NH₄H₂PO₄ at pH 2.2) with an organic modifier like acetonitrile. akjournals.com
Flow Rate Typically around 0.5 to 1.0 mL/min. sielc.comakjournals.com
Detection UV detection or mass spectrometry (LC-MS). sielc.com
Application Quantification of TCA cycle intermediates in biological samples like mouse skin. akjournals.com akjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing small, volatile, and semi-volatile organic molecules. thermofisher.com For non-volatile compounds like aconitic acid, a chemical derivatization step is required to make them volatile enough for GC analysis. nih.gov This typically involves converting the carboxylic acid groups into less polar and more volatile esters or silyl (B83357) derivatives. nih.govresearchgate.net

Once derivatized, the sample is vaporized and separated on a GC column before being detected by a mass spectrometer. thermofisher.com GC-MS provides high-resolution separation and is used for metabolic profiling of energy metabolism in various biological samples. nih.gov In a specific method, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) was used as the derivatizing agent to analyze TCA cycle intermediates, including cis-aconitic acid, in mouse serum and liver tissue. nih.gov The mass spectrometer can be operated in single-ion monitoring (SIM) mode for targeted quantification of specific compounds. nih.gov

Table 3: GC-MS Parameters for Aconitate Analysis

ParameterDescriptionReference
Derivatization Agent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
GC Column Capillary columns (e.g., 30 m × 0.250 mm, 0.25 μm). nih.gov
Carrier Gas Inert gas such as helium or hydrogen. thermofisher.com thermofisher.com
Detection Mode Electron Ionization (EI) with full scan or Single Ion Monitoring (SIM). thermofisher.comnih.gov
Identified Fragment Ion For the TBDMS derivative of cis-aconitic acid, a characteristic fragment ion is observed at m/z 459. nih.gov

Spectrophotometric and colorimetric assays are fundamental techniques often used to determine the concentration of a substance by measuring its absorption of light. For aconitate, these methods are most commonly applied indirectly to measure the activity of the enzyme aconitase. abcam.comsigmaaldrich.com

A direct spectrophotometric method for aconitase activity relies on the unique property of the reaction intermediate, cis-aconitate, which has a characteristic absorbance peak at a wavelength of 240 nm. abcam.commerckmillipore.comabcam.comelabscience.comassaygenie.com By monitoring the increase in absorbance at 240 nm, one can measure the rate of cis-aconitate formation from either citrate (B86180) or isocitrate, which is directly proportional to aconitase activity. abcam.comabcam.comabcam.com

Alternatively, coupled colorimetric assays are used. sigmaaldrich.com In these assays, the aconitase reaction is linked to one or more subsequent enzymatic reactions that produce a colored or fluorescent product. sigmaaldrich.comabcam.comabcam.com For example, aconitase converts citrate to isocitrate, which is then oxidized by isocitrate dehydrogenase. sigmaaldrich.comcaymanchem.com This second reaction reduces NADP+ to NADPH, and the increase in NADPH can be measured either directly by its absorbance at 340 nm or by its ability to reduce a probe into a colored product that absorbs at a different wavelength, such as 450 nm or 565 nm. sigmaaldrich.comcaymanchem.comassaygenie.com

Sample Preparation and Extraction Techniques

The quality and accuracy of aconitate analysis are highly dependent on the methods used for sample preparation and extraction. The goal is to efficiently isolate the target analytes from the complex sample matrix while preserving their integrity.

For cellular and tissue samples, the process typically begins with homogenization in an ice-cold buffer to release the cellular contents. sigmaaldrich.comabcam.comcaymanchem.com To stabilize aconitase activity during preparation, a preservation solution containing hydroxyl radical scavengers may be used. abcam.commerckmillipore.com Following homogenization, centrifugation is employed to separate insoluble material. sigmaaldrich.comabcam.com To analyze mitochondrial versus cytosolic aconitase activity, differential centrifugation is performed, where a low-speed spin pellets cellular debris, and a subsequent high-speed spin (e.g., 20,000 x g) isolates the mitochondrial fraction. sigmaaldrich.comabcam.comabcam.com For whole-cell lysates, detergents may be added to solubilize membranes. abcam.com

For analysis by LC-MS or GC-MS, protein precipitation is a common step. waters.com This is often achieved by adding a cold organic solvent like acetonitrile, which also serves as the extraction solvent. waters.commdpi.com Specialized sample preparation products, such as the Ostro 96-well plate, can be used for high-throughput phospholipid and protein removal from plasma samples. waters.com For plant materials and other solid samples, lyophilization (freeze-drying) may be performed before extraction with a solvent mixture (e.g., acetonitrile/methanol/water). mdpi.com Reactive extraction using an extractant like tri-n-octyl amine (TOA) dissolved in a diluent has also been studied for the recovery of trans-aconitic acid from aqueous solutions. indianchemicalsociety.com

Table 4: Summary of Sample Preparation Techniques

Sample TypePreparation StepsReference
Tissue Homogenize 20-40 mg in ice-cold assay buffer, followed by centrifugation. For mitochondrial fraction, use differential centrifugation. sigmaaldrich.comabcam.comcaymanchem.com
Cells Resuspend ~1 x 10⁶ cells in cold assay buffer, homogenize or sonicate, and centrifuge. Detergent can be used for lysis. abcam.comsigmaaldrich.comabcam.com
Plasma/Biofluids Protein precipitation with acetonitrile (containing 1% formic acid). Can be followed by evaporation and reconstitution. waters.com
Plant Material/Dough Lyophilization, followed by extraction with an acetonitrile/methanol/water mixture. mdpi.com
Aqueous Solution Reactive extraction using an amine-based extractant (e.g., TOA) in an organic diluent. indianchemicalsociety.com

Enzymatic Activity Assays for Aconitase and Isomerases

Enzymatic assays are essential for studying the function of enzymes like aconitase and aconitate isomerases. These assays measure the rate at which the enzyme catalyzes its specific reaction under defined conditions.

Aconitase Activity Assays: Aconitase (aconitate hydratase, EC 4.2.1.3) catalyzes the reversible isomerization of citrate to isocitrate via a cis-aconitate intermediate. abcam.comsigmaaldrich.com Two primary methods are used to measure its activity:

Direct UV Spectrophotometric Assay: This method directly measures the formation or consumption of cis-aconitate by monitoring the change in absorbance at 240 nm. abcam.commerckmillipore.comabcam.com When starting with isocitrate as the substrate, an increase in absorbance indicates the production of cis-aconitate. abcam.commerckmillipore.com This assay is simple and directly measures the activity of aconitase without coupled reactions. abcam.com

Coupled Enzyme Assay: In this indirect approach, the product of the aconitase reaction is used as a substrate for a second, "coupling" enzyme. sigmaaldrich.com A common setup involves aconitase converting citrate to isocitrate, which is then oxidized by isocitrate dehydrogenase. sigmaaldrich.comcaymanchem.com This second reaction is coupled to the reduction of NADP+ to NADPH, and the rate of NADPH formation is monitored by the increase in absorbance at 340 nm or through a colorimetric probe that produces a signal at 450 nm. sigmaaldrich.comcaymanchem.comsigmaaldrich.comeurodiagnostico.com Before the assay, inactive aconitase, which has a [3Fe-4S] cluster, can be reactivated in vitro by adding iron and a reducing agent like cysteine to reform the active [4Fe-4S] cluster. sigmaaldrich.commerckmillipore.comabcam.com

Aconitate Isomerase Assays: Aconitate isomerase (EC 5.3.3.7) catalyzes the interconversion between trans-aconitate and cis-aconitate. uniprot.org The activity of this enzyme can be determined by monitoring this isomerization. For example, the TbrA protein from Bacillus thuringiensis was identified as an aconitate isomerase. nih.gov Its activity was verified in vitro using cell-free extracts. When cis-aconitate was provided as the substrate, the formation of trans-aconitate was measured, often using HPLC to separate and quantify the two isomers. nih.gov Kinetic parameters such as the Michaelis constant (Kₘ) and catalytic rate (kcat) can be determined from such assays. For one aconitate isomerase, the Kₘ for cis-aconitic acid was 5.9 mM, while for trans-aconitic acid it was 80 mM. uniprot.org

Table 5: Principles of Enzymatic Assays for Aconitase and Aconitate Isomerase

EnzymeAssay PrincipleSubstrateDetection MethodReference
Aconitase Direct measurement of intermediate formation.Isocitrate or CitrateSpectrophotometry (Absorbance at 240 nm for cis-aconitate). abcam.commerckmillipore.comabcam.com
Aconitase Coupled reaction with isocitrate dehydrogenase.CitrateSpectrophotometry (Absorbance at 340 nm or 450 nm for NADPH/colorimetric product). sigmaaldrich.comcaymanchem.comsigmaaldrich.com
Aconitate Isomerase Measurement of isomer interconversion.cis-Aconitate or trans-AconitateHPLC to separate and quantify isomers. uniprot.orgnih.gov

Genetic and Molecular Approaches

Genetic and molecular biology techniques have been pivotal in elucidating the complex roles of aconitate and its corresponding enzyme, aconitase. These approaches allow for the precise manipulation and analysis of the genes and proteins involved in aconitate metabolism, revealing insights into enzyme function, regulation, and evolution.

Gene Deletion and Mutagenesis Studies

Gene deletion and site-directed mutagenesis are powerful tools for investigating the function of specific genes and amino acid residues. By knocking out or altering the gene encoding aconitase (often denoted as ACO or citB), researchers can observe the resulting phenotypic changes, thereby deducing the enzyme's role in various cellular processes.

In the bacterium Streptomyces viridochromogenes, a mutant strain with a deleted aconitase gene (MacnA) was found to be incapable of producing the antibiotic phosphinothricin (B1261767) tripeptide (PTT) and was highly sensitive to oxidative stress. nih.gov This suggests that beyond its primary role in the tricarboxylic acid (TCA) cycle, aconitase in this organism is crucial for secondary metabolism and stress response. nih.gov Similarly, in Bacillus subtilis, deletion of the aconitase gene (citB) impacts not only the conversion of citrate to isocitrate but also demonstrates RNA-binding functions akin to eukaryotic iron regulatory proteins (IRP). researchgate.net

Site-directed mutagenesis allows for the investigation of specific amino acid residues within the aconitase active site. Studies have shown that mutating key residues can have significant effects. For example, in human cytosolic aconitase (IRP1), mutagenesis of three of the four arginine residues in the active site was shown to affect RNA binding, a key regulatory function. uniprot.orgnih.gov In another study on mitochondrial aconitase, mutating serine 642 to alanine (B10760859) (S642A) was used to capture the binding of the substrate citrate, providing a structural snapshot that supports the proposed enzyme mechanism. nih.gov Research on human cis-aconitate decarboxylase (CAD), the enzyme that produces itaconate from cis-aconitate, utilized site-directed mutagenesis to change eight conserved residues to alanine, which helped to verify the enzyme's putative active site. pnas.org

These studies underscore the utility of genetic manipulation in dissecting the multifaceted functions of aconitase, from its catalytic activity to its regulatory roles.

Table 1: Selected Gene Deletion and Mutagenesis Studies on Aconitase

Organism/SystemGene/ProteinMethodKey FindingsReference(s)
Streptomyces viridochromogenesacnAGene DeletionMutant was sensitive to oxidative stress and unable to produce PTT. nih.gov
Bacillus subtiliscitBSite-Directed MutagenesisMutation of Arg741 and Gln745 to Glu increased enzymatic activity and protein expression. researchgate.net
Human Cytosolic AconitaseIRP1Site-Directed MutagenesisThree active-site arginine residues were found to be involved in RNA binding. uniprot.orgnih.gov
Porcine Mitochondrial AconitasemAcSite-Directed MutagenesisS642A mutation allowed for the crystallization of the enzyme with citrate bound, elucidating the binding mode. nih.gov
Human cis-Aconitate DecarboxylasehCADSite-Directed MutagenesisMutation of eight active-site residues to alanine confirmed their role in catalytic activity. pnas.org

Transcriptomic and Proteomic Analyses in Relation to Aconitate

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) provide a global view of how cellular processes related to aconitate are regulated. These analyses can reveal changes in gene and protein expression in response to varying levels of aconitate or under conditions that affect aconitase function.

A comparative proteomic study on Streptomyces viridochromogenes compared the wild-type strain with an aconitase mutant (MacnA) under oxidative stress. plos.orgnih.gov The study identified up to 90 differentially expressed proteins, revealing that aconitase (AcnA) has a regulatory role that extends to controlling the expression of other proteins, some of which contain iron-responsive element (IRE) motifs in their corresponding mRNAs. plos.orgnih.gov This provides in vivo evidence for a direct, AcnA-mediated regulatory network under oxidative stress. nih.gov

In Helicobacter pylori, a global proteomics study comparing a strain lacking aconitase (ΔacnB) to the wild-type under oxygen-stressed conditions identified several differentially expressed proteins. asm.org This analysis revealed that aconitase in H. pylori post-transcriptionally regulates proteins involved in the oxidative stress response (AhpC), nickel metabolism (Hpn), and motility (FlgR). asm.org

Expression profiling of the aconitase (ACO) gene family in wheat (Triticum aestivum) has shown differential expression patterns in various tissues and under different stress conditions. nih.gov This suggests that different aconitase isoforms may have specialized functions in development and stress adaptation. nih.gov Gene ontology (GO) analysis of these genes showed enrichment in metabolic processes involving citrate and isocitrate. nih.gov

These "-omics" approaches are crucial for mapping the broader regulatory networks in which aconitate and aconitase participate, moving beyond the study of a single enzyme to a system-wide understanding.

Isotope Tracing and Flux Analysis

Isotope tracing, often coupled with metabolic flux analysis, is a powerful technique to quantitatively track the flow of atoms through metabolic pathways. By using substrates labeled with stable isotopes (like ¹³C), researchers can follow the metabolic fate of these atoms and determine the rates (fluxes) of different reactions, including the one catalyzed by aconitase.

This methodology is fundamental to understanding the dynamics of the TCA cycle, where aconitase plays a central role in the reversible isomerization of citrate to isocitrate. nih.gov By feeding cells ¹³C-labeled glucose or other carbon sources, scientists can measure the incorporation of ¹³C into citrate, aconitate, isocitrate, and other TCA cycle intermediates. This information allows for the calculation of the flux through aconitase and other enzymes in the pathway.

Flux analysis has been instrumental in quantifying the contributions of the TCA cycle to energy production and the biosynthesis of precursors for amino acids and fatty acids. nih.gov It helps to understand how metabolic pathways are rewired under different physiological conditions or in disease states. For instance, these techniques are used to study the metabolic shifts that occur in cancer cells or during microbial production of valuable chemicals derived from TCA cycle intermediates, such as itaconic acid, which is synthesized from cis-aconitate.

Phylogenetic Analysis of Aconitase Genes

Phylogenetic analysis traces the evolutionary history of genes and proteins. By comparing aconitase gene (ACO) sequences across different species, from bacteria to plants and animals, researchers can understand how the aconitase family has evolved, expanded, and diverged in function.

Studies have identified multiple ACO genes in various plant species. A comprehensive analysis of 36 ACO genes from 12 land plant species showed that these genes expanded in angiosperms through gene duplication events. nih.govnih.gov The resulting gene clades exhibit differences in selective pressure and expression patterns, suggesting functional divergence after duplication. nih.govnih.gov For example, in wheat, 15 ACO genes were identified and classified into six groups, indicating a complex evolutionary path with evidence of strong purifying selection. nih.govmdpi.com

Phylogenetic trees have also revealed distinct aconitase families. For example, a novel family, termed aconitase X, was predicted through comparative genomic analysis in archaea and some bacteria. oup.com This family appears to be the ancestral archaeal form, which in some lineages was later replaced by the more common bacterial-type aconitase A through horizontal gene transfer. oup.comoup.com The identification of a mitochondrial-like aconitase in the bacterium Bacteroides fragilis further supports the idea that metabolic pathways have evolved by acquiring enzymes from diverse origins. researchgate.netpnas.org

These evolutionary studies provide a framework for understanding the diversity and functional specialization of aconitase enzymes across the tree of life.

Table 2: Phylogenetic Classification of Aconitase Gene Families

Family/GroupOrganismsKey CharacteristicsReference(s)
Aconitase A (AcnA)/IRPBacteria, EukaryotesIncludes prokaryotic AcnA and related eukaryotic cytosolic aconitases/iron regulatory proteins. oup.comoup.compnas.org
Aconitase B (AcnB)BacteriaA distinct bacterial family of aconitases. pnas.org
Mitochondrial Aconitase (mAcn)EukaryotesThe primary aconitase of the mitochondrial TCA cycle. researchgate.net
Aconitase X (AcnX)Archaea, some BacteriaPredicted ancestral archaeal form; functions can include cis-3-hydroxy-L-proline dehydratase activity. oup.comoup.comebi.ac.uk
Plant-Specific CladesLand PlantsExpanded through gene duplication in angiosperms, showing functional divergence. nih.govnih.govfrontiersin.orgd-nb.info

Structural Biology Techniques for Enzyme Characterization (e.g., Crystallography)

Structural biology techniques, particularly X-ray crystallography, have provided atomic-level insights into the aconitase enzyme, revealing how it binds its substrates and catalyzes the isomerization reaction. The crystal structure of aconitase shows a protein composed of four domains, with the active site located in a cleft between them. nih.gov

A key feature of the active site is an iron-sulfur ([4Fe-4S]) cluster, which is unusual because it participates directly in a non-redox catalytic reaction. wikipedia.orggrantome.com Crystallographic studies of mitochondrial aconitase complexed with substrates and inhibitors have been crucial for elucidating the enzyme's mechanism. Because crystallizing the enzyme with its natural substrates citrate or cis-aconitate is difficult due to rapid turnover, researchers have used substrate analogs and inhibitors. nih.govrcsb.org

The crystal structures of aconitase bound to the inhibitor trans-aconitate and nitrocitrate (a citrate analog) have been solved at high resolution. nih.govrcsb.org These structures serve as models for how the natural substrates cis-aconitate and citrate bind to the active site. nih.govrcsb.org The data show that a specific iron atom (Fe4) of the [4Fe-4S] cluster coordinates directly with a hydroxyl and a carboxyl group of the substrate. rcsb.org

The structure of a mutant enzyme (S642A) in complex with citrate provided the first direct visualization of this substrate in the active site, confirming the proposed binding mode. nih.govrcsb.org These structural snapshots support a detailed catalytic mechanism involving specific amino acid residues like His101 and Ser642 that act as proton donors and acceptors in the dehydration and hydration steps. wikipedia.org The structures reveal that the intermediate, cis-aconitate, must flip within the active site to allow for the stereospecific addition of water to form isocitrate. nih.gov

Table 3: Key Aconitase Crystal Structures and Their Contributions

PDB IDEnzyme SourceLigandResolution (Å)SignificanceReference(s)
7ACNPorcine Heart MitochondriaIsocitrate2.1Revealed the binding mode of the product isocitrate and identified key active site residues. rcsb.org
1ACOPorcine Heart Mitochondriatrans-Aconitate2.05Provided a model for how the intermediate cis-aconitate binds to the active site. nih.govrcsb.org
1B0JPorcine Heart Mitochondria (S642A mutant)Citrate1.8Provided the first direct structural evidence for the binding mode of the substrate citrate. nih.govrcsb.org
Not specifiedBovine Heart MitochondriaNitrocitrate2.05Served as a model for citrate binding. nih.govrcsb.org
Not specifiedBovine Heart Mitochondria4-hydroxy-trans-aconitate (HTn)2.05Identified the tightly-bound inhibitor formed from the reaction with fluorocitrate. pnas.org

Future Directions in Aconitate Research

Elucidation of Novel Aconitate-Related Metabolic Pathways

While cis-aconitate is primarily recognized as an intermediate in the TCA cycle, facilitating the interconversion of citrate (B86180) and isocitrate via the enzyme aconitase, emerging evidence points to its involvement in additional, less-understood metabolic routes github.ioebi.ac.ukwikipedia.orgwikipedia.org. Beyond its TCA cycle function, aconitic acid and its isomers exhibit diverse biological activities. For instance, trans-aconitic acid (TAA) plays a significant role in plant defense mechanisms, accumulating in crops like wheat as a protective measure against powdery mildew and acting as an antifeedant against pests such as brown planthopper and aphids in cereals like sorghum mdpi.comencyclopedia.pub.

Novel pathways involving aconitate are also being discovered in microbial systems. Certain bacteria, such as Bacillus velezensis FZB42, possess a specific regulatory system (the tar operon) that enables them to sense and catabolize TAA, utilizing it as a carbon source. This assimilation provides a growth and competitive advantage, highlighting TAA's potential as an important carbon source in natural ecosystems and its role in microbe-environment crosstalk oup.com. The monomethyl esterification of TAA by trans-aconitate methyltransferase (TMT1) has been observed in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae, suggesting a mechanism to alleviate metabolic inhibition mdpi.comencyclopedia.pub. Further research is needed to fully characterize these novel TAA assimilation pathways in a wider range of bacterial species and to understand their ecological implications. Additionally, the role of aconitate in the glyoxylate (B1226380) cycle, another important metabolic pathway, warrants continued investigation github.iowikipedia.org.

Deeper Understanding of Regulatory Networks in Diverse Organisms

The activity of aconitase, the enzyme responsible for aconitate's interconversion, is subject to complex regulatory mechanisms, including allosteric regulation, covalent modifications (such as phosphorylation, acetylation, and oxidation), and transcriptional control ontosight.aiontosight.ai. A key aspect of aconitase regulation involves its iron-sulfur cluster, which is highly sensitive to oxidative stress and iron availability, leading to enzyme inactivation mdpi.comuark.edunih.gov.

In eukaryotes, cytosolic aconitase (Aco1) exhibits a "moonlighting" function, transforming into Iron Regulatory Protein 1 (IRP1) when its iron-sulfur cluster is compromised due to low iron levels or oxidative stress github.ioebi.ac.ukmdpi.comnih.govresearchgate.net. As IRP1, it binds to iron-responsive elements (IREs) on mRNA transcripts, thereby post-transcriptionally regulating the expression of genes crucial for iron homeostasis, such as those encoding transferrin receptor and ferritin github.ioebi.ac.ukmdpi.comnih.gov. Mitochondrial aconitase (Aco2) also contributes to the maintenance and stability of mitochondrial DNA github.iomdpi.comresearchgate.net.

In prokaryotes, different aconitase isoforms, such as AcnA and AcnB in E. coli, are differentially regulated, suggesting distinct physiological roles. For instance, AcnB is the primary aconitase during aerobic logarithmic growth, while AcnA is induced during stationary phase or in response to oxidative stress nih.govpnas.org. Studies in Staphylococcus aureus have revealed that aconitase inactivation can unexpectedly inhibit post-exponential-phase growth and enhance stationary-phase survival, indicating intricate regulatory roles in bacterial life cycles and host-pathogen interactions nih.gov. Furthermore, nitric oxide (NO) has been shown to inhibit aconitase in plants, mirroring its effects in animals, suggesting a conserved role in plant defense responses nih.govfrontiersin.org. Future research aims to validate the in vivo significance of specific acetylation sites on aconitase isozymes and to further elucidate the link between aconitase dysregulation and neuronal metabolic processes, particularly in the context of neurodegenerative disorders uark.eduresearchgate.net.

Development of Advanced Analytical Platforms for Aconitate Metabolomics

Accurate and sensitive analysis of aconitic acid and its isomers is critical for various applications, including biological research, quality control in the biofuel and sugar industries, and validation in polymer synthesis creative-proteomics.com. Current analytical methodologies for aconitate metabolomics predominantly utilize techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) creative-proteomics.comresearchgate.netsielc.commdpi.com. These platforms enable ultra-sensitive detection of cis- and trans-aconitic acid, often down to 1 ng/mL, and provide comprehensive profiling of TCA cycle intermediates, offering pathway-level insights into cellular energy flow, plant stress responses, and microbial metabolism creative-proteomics.com.

Quantitative isomer analysis, particularly using high-sensitivity LC-MS/MS, allows for precise measurement of individual aconitate isomers creative-proteomics.com. Metabolomics, leveraging techniques like nuclear magnetic resonance (NMR) and mass spectrometry, is a powerful tool for profiling a wide array of metabolites, including aconitate, across diverse sample types such as biofluids, plant tissues, and fermentation media creative-proteomics.commdpi.comnih.govanimbiosci.org. Future advancements in this area include the development of robust multi-analyte methods capable of handling complex biological matrices, such as raw sugarcane juice and food simulants, to improve the accuracy and breadth of aconitate analysis researchgate.netlsu.edu. Additionally, continued refinement of NMR-based metabolomics holds promise for identifying novel biomarkers for diseases, such as colorectal cancer, where altered aconitate levels have been observed nih.gov.

Exploration of Aconitate's Role in Inter-Organismal Interactions

Aconitate's involvement extends beyond individual cellular metabolism to influence interactions between different organisms. In plants, aconitic acid plays a significant role in defense against pathogens and herbivores. TAA, for example, accumulates in wheat as a protective mechanism against powdery mildew and acts as an antifeedant against pests like the brown planthopper and aphids in various cereal crops mdpi.comencyclopedia.pub. Interestingly, TAA has also been shown to inhibit soybean growth by impacting photosynthesis and increasing hydrogen peroxide levels in roots encyclopedia.pub.

In the microbial world, the ability of certain bacteria to assimilate TAA provides them with a competitive advantage, highlighting TAA's role as a key carbon source in natural ecosystems and its contribution to microbe-environment crosstalk oup.com. Furthermore, the inactivation of aconitase in pathogenic bacteria like Staphylococcus aureus has been observed to alter host-pathogen interactions and reduce the production of virulence factors, underscoring the enzyme's importance in microbial pathogenicity nih.gov. The broader context of iron metabolism, where aconitase (as IRP1) is a crucial regulator, is also fundamental to host-microbe interactions, as hosts strategically modulate iron availability to influence microbial virulence embopress.org. Future research will focus on dissecting the molecular mechanisms underlying aconitate's role in plant immunity and stress responses, as well as its signaling functions within microbial communities.

Computational Modeling of Aconitate Flux and Pathway Dynamics

Computational modeling is an indispensable tool for unraveling the complexities of metabolic networks and predicting their dynamic behavior. While specific studies focusing solely on "aconitate flux modeling" are still emerging, the broader field of metabolomics and systems biology heavily relies on computational approaches to interpret vast datasets. The integration of metabolomics data into established pathway models, such as those found in KEGG (Kyoto Encyclopedia of Genes and Genomes) and HMDB (Human Metabolome Database), is already a common practice to identify significant metabolic shifts and enrichment trends related to aconitate and its connected pathways creative-proteomics.com.

Understanding the precise contribution of TCA cycle enzymes and intermediates, including aconitate, to mitochondrial fitness and the progression of various diseases necessitates a comprehensive "cause and effect" perspective, which computational models are uniquely positioned to provide researchgate.net. The intricate differential regulation of aconitase isoforms and their varied functions under different physiological and stress conditions require sophisticated computational frameworks to accurately predict metabolic flux and the generation of reactive oxygen species (ROS) nih.govresearchgate.net. Future directions in this area involve the development of more refined and predictive computational models that can integrate multi-omics data (genomics, transcriptomics, proteomics, and metabolomics). These advanced models will aim to simulate the dynamic interplay between aconitate activity, cellular iron homeostasis, and oxidative stress responses, offering deeper insights into its roles in health and disease.

Q & A

Q. What standard analytical techniques are recommended for characterizing mild aconitate in biochemical studies?

this compound characterization typically employs high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. For quantification, colorimetric assays (e.g., Folin-Ciocalteu for phenolic compounds) may be adapted, provided calibration curves are validated against known standards . Researchers should report detection limits, solvent systems, and instrument parameters to ensure cross-study comparability .

Q. How can researchers ensure accurate measurement of this compound concentrations in complex biological matrices?

Sample preparation should include matrix-specific extraction protocols (e.g., solid-phase extraction for serum) to minimize interference. Internal standards (e.g., isotopically labeled aconitate analogs) are critical for correcting recovery rates. Method validation must address specificity, linearity, and intra-day/inter-day precision, adhering to guidelines for bioanalytical assays .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the mechanistic role of this compound in cellular metabolism?

Isotopic tracing (e.g., ¹³C-labeled this compound) paired with flux analysis can map metabolic pathways. Knockout models (e.g., CRISPR-Cas9 targeting aconitase) or competitive inhibition assays help isolate its effects. Researchers must control for compensatory metabolic pathways and validate findings across multiple cell lines or in vivo systems . Time-resolved experiments under varying oxygen tensions or nutrient conditions are advised to capture dynamic interactions .

Q. How can conflicting data on this compound’s thermodynamic stability be resolved?

Discrepancies may arise from solvent polarity, pH, or temperature variations during measurements. A meta-analysis of published datasets should stratify results by experimental conditions. Replicate studies using differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) under standardized buffers (e.g., Tris-HCl at physiological pH) are recommended. Cross-validation with computational models (e.g., density functional theory) can reconcile empirical and theoretical data .

Q. What strategies address the low yield of this compound in enzymatic synthesis protocols?

Optimize reaction conditions using design-of-experiment (DoE) approaches, varying factors like enzyme-to-substrate ratios, cofactor concentrations (e.g., Mg²⁺ for aconitase), and reaction time. Directed evolution of aconitase enzymes or immobilization on nanomaterials may enhance catalytic efficiency. Yield improvements should be balanced against purity; include post-synthesis purification steps (e.g., affinity chromatography) .

Methodological Challenges

Q. What statistical approaches are suitable for analyzing this compound’s dose-response effects in heterogeneous cell populations?

Mixed-effects models account for inter-sample variability, while cluster analysis identifies subpopulations with divergent responses. For nonlinear relationships, sigmoidal curve fitting (e.g., Hill equation) is preferred. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers validate this compound’s interaction with non-canonical enzymatic targets?

Surface plasmon resonance (SPR) or microscale thermophoresis (MST) provide kinetic data (Kd, kon/koff). Pair these with functional assays (e.g., enzyme activity inhibition) to confirm physiological relevance. Negative controls (e.g., scrambled peptides) and orthogonal methods (e.g., crosslinking followed by MS/MS) reduce false positives .

Data Reproducibility and Reporting

Q. What metadata is essential for replicating this compound-related experiments?

Document synthesis protocols (e.g., solvent batches, catalyst sources), storage conditions (temperature, light exposure), and instrument calibration dates. For biological assays, detail cell passage numbers, serum lots, and contamination checks. Raw data (e.g., NMR spectra, chromatograms) should be archived in FAIR-compliant repositories .

Q. How can researchers mitigate batch-to-batch variability in this compound samples?

Implement quality control (QC) checks via HPLC or NMR at multiple synthesis stages. Use reference materials from accredited agencies (e.g., NIST) for instrument calibration. For biological studies, include inter-batch replicates and blinded analysis to minimize observer bias .

Ethical and Contextual Considerations

Q. What frameworks guide the ethical use of this compound in animal studies?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Justify sample sizes using power analysis to minimize unnecessary animal use. For translational work, align with ARRIVE guidelines for reporting in vivo experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.